
5-Bromo-2-propoxy-benzenesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-propoxy-benzenesulfonylchloride (5-Br-2-PBSC) is a type of brominated organic compound commonly used in laboratory experiments. It is a white, crystalline solid with a molecular weight of 368.45 g/mol, and is soluble in water and organic solvents. 5-Br-2-PBSC has a variety of applications in scientific research, as well as a number of biochemical and physiological effects.
Scientific Research Applications
Halogenation in Organic Synthesis
5-Bromo-2-propoxy-benzenesulfonylchloride is a compound that can be utilized in halogenation processes. For instance, a study by Bovonsombat and Mcnelis (1993) described the use of halogenated compounds like 1-Bromo-2,5-pyrrolidinedione (NBS) for ring halogenations of polyalkylbenzenes, indicating the potential application of 5-Bromo-2-propoxy-benzenesulfonylchloride in similar reactions (Bovonsombat & Mcnelis, 1993).
Synthesis of Novel Compounds
In a study on the synthesis of novel compounds, Ranganatha et al. (2018) synthesized derivatives involving similar bromo-benzenesulfonyl compounds. Such research highlights the utility of 5-Bromo-2-propoxy-benzenesulfonylchloride in creating new chemical entities, potentially for pharmacological purposes (Ranganatha et al., 2018).
Antimicrobial Activity
The compound's derivatives have been evaluated for their antibacterial and antifungal activities, as seen in the work by Ranganatha et al. (2018). This suggests that 5-Bromo-2-propoxy-benzenesulfonylchloride could be a starting point for developing antimicrobial agents (Ranganatha et al., 2018).
Quantification of Cell Turnover Kinetics
In biomedical research, similar brominated compounds have been used in studies like the one by Bonhoeffer et al. (2000), where 5-Bromo-2′-deoxyuridine (BrdU) was employed to measure cell turnover in vivo. This usage implies that 5-Bromo-2-propoxy-benzenesulfonylchloride could have applications in cellular biology research (Bonhoeffer et al., 2000).
Synthesis of Bromophenol Derivatives
Öztaşkın et al. (2015) conducted a study synthesizing novel bromophenol derivatives, indicating that 5-Bromo-2-propoxy-benzenesulfonylchloride can be used in the synthesis of compounds with potential antioxidant and enzyme inhibition properties (Öztaşkın et al., 2015).
Anticonvulsant Activity
Uno et al. (1979) synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, demonstrating the potential of bromo-benzenesulfonyl compounds in developing anticonvulsant drugs (Uno et al., 1979).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-propoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCZSGFZDFOXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-propoxybenzene-1-sulfonyl chloride | |
CAS RN |
1048921-25-0 |
Source


|
| Record name | 5-bromo-2-propoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

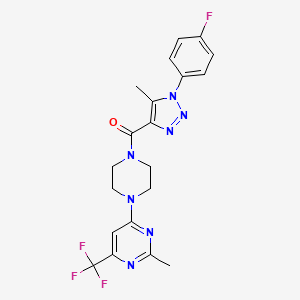
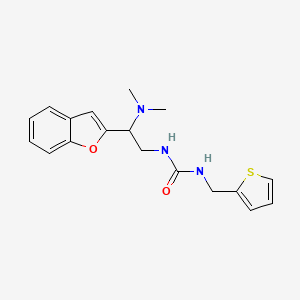
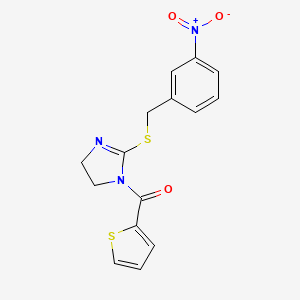

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2757130.png)
![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)
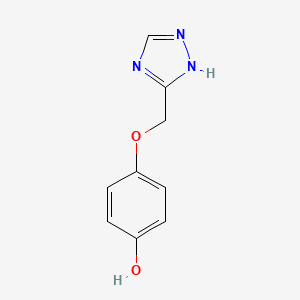

![3-[[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2757139.png)
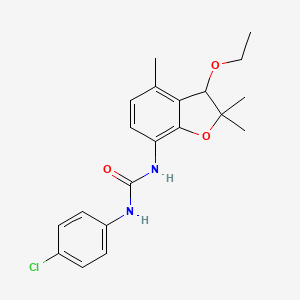
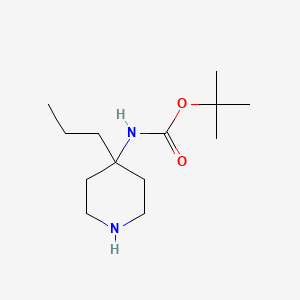
![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)
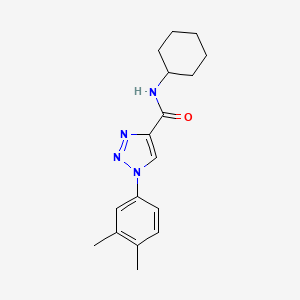
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2757145.png)